Enzyme Substrate Kinetics: 4-Fluorobenzoylformate vs. Benzoylformate with Benzoylformate Decarboxylase
The 4-fluoro substituent significantly modifies the kinetic profile of the compound when acting as a substrate for benzoylformate decarboxylase. The fluorinated analogue (as the free acid, 4-fluorobenzoylformate) exhibits a Km of 190 µM and a turnover number (k_cat) of 20 s⁻¹, whereas the unsubstituted benzoylformate (parent compound) shows a Km of 340 µM and k_cat of 81 s⁻¹ [1]. This represents a 1.8-fold lower Km (tighter binding) and a 4-fold lower turnover number for the fluorinated substrate, indicating that fluorine substitution alters both binding affinity and catalytic processing efficiency [1].
| Evidence Dimension | Enzyme substrate kinetics (Km and k_cat) |
|---|---|
| Target Compound Data | Km = 190 µM; k_cat = 20 s⁻¹ (as 4-fluorobenzoylformate free acid) |
| Comparator Or Baseline | Benzoylformate (unsubstituted): Km = 340 µM; k_cat = 81 s⁻¹ |
| Quantified Difference | 1.8-fold lower Km (tighter binding); 4.0-fold lower k_cat (slower turnover) |
| Conditions | Benzoylformate decarboxylase from Pseudomonas putida, thiamine diphosphate-dependent assay |
Why This Matters
For researchers studying enzyme mechanisms or designing fluorinated substrate probes, the altered kinetics mean that methyl 2-(4-fluorophenyl)-2-oxoacetate-derived material cannot be replaced by the non-fluorinated analogue without fundamentally changing experimental outcomes.
- [1] Scilit.net. Differential reactivity in the processing of [p-(halomethyl)benzoyl]formates by benzoylformate decarboxylase, a thiamine pyrophosphate dependent enzyme. Km (190 µM) and turnover number (20 s⁻¹) for the fluoro analogue. View Source
